methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride
Description
Properties
CAS No. |
2648938-85-4 |
|---|---|
Molecular Formula |
C9H16Cl2N4O2 |
Molecular Weight |
283.15 g/mol |
IUPAC Name |
methyl 2-piperidin-4-yl-1,2,4-triazole-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H14N4O2.2ClH/c1-15-9(14)8-11-6-12-13(8)7-2-4-10-5-3-7;;/h6-7,10H,2-5H2,1H3;2*1H |
InChI Key |
JEZMGKPZAFXGER-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=NN1C2CCNCC2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Piperidine-Triazole Coupling
The foundational approach involves coupling a piperidine derivative with a triazole precursor. As described in, the synthesis begins with the reaction of 4-piperidone or its protected analogs with a 1,2,4-triazole-5-carboxylate ester. For example, tert-butyl 4-oxopiperidine-1-carboxylate undergoes reductive amination with a triazole-bearing amine, followed by esterification to introduce the methyl group. The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid in a polar solvent such as ethyl acetate or ethanol.
Patent-Disclosed Multi-Step Synthesis
A patent (WO2021059220A1) outlines a scalable process for analogous piperidine-morpholine-triazole compounds, offering insights into reaction design applicable to the target molecule. Key steps include:
-
Reductive Amination : Reacting tert-butyl 4-oxopiperidine-1-carboxylate with a morpholine derivative (e.g., (2S,5S)-5-(4-chlorobenzyl)-2-methylmorpholine) using sodium cyanoborohydride and zinc chloride in methanol at ambient temperature.
-
Deprotection : Treating the tert-butoxycarbonyl (Boc)-protected intermediate with hydrogen chloride in ethyl acetate to yield the piperidine-morpholine dihydrochloride.
-
Cyclization : Reacting the deprotected amine with dimethyl N-cyanodithioiminocarbonate in acetonitrile under reflux, followed by hydrazine monohydrate to form the triazole ring.
Key Reaction Conditions and Optimization
Reductive Amination
The reductive amination step critical for piperidine functionalization requires precise control of pH and temperature. Sodium cyanoborohydride, a selective reducing agent for imine intermediates, is employed in methanol with catalytic zinc chloride to enhance reaction rates. Yields improve when the reaction is conducted at 0–25°C, minimizing side reactions such as over-reduction or ester hydrolysis.
Triazole Ring Formation
Cyclocondensation of thiourea intermediates with hydrazine monohydrate is pivotal for triazole synthesis. Optimal conditions involve refluxing in ethanol or acetonitrile for 4–6 hours, achieving >80% conversion. The use of potassium carbonate as a base mitigates side-product formation by maintaining a weakly alkaline environment.
Table 1: Reaction Conditions for Triazole Formation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol or Acetonitrile | Maximizes solubility of intermediates |
| Temperature | Reflux (78–82°C) | Accelerates cyclization kinetics |
| Base | K2CO3 (2.0 equiv) | Precludes acid-mediated degradation |
| Reaction Time | 4–6 hours | Balances conversion and side reactions |
Purification and Characterization
Chromatographic Purification
Crude products are typically purified via silica gel column chromatography using ethyl acetate/hexane or dichloromethane/methanol gradients. The dihydrochloride salt is isolated by precipitating the free base with concentrated HCl in ethyl acetate, followed by recrystallization from ethanol/water mixtures.
Spectroscopic Characterization
-
1H NMR : The piperidine protons resonate as a multiplet at δ 3.1–3.3 ppm, while the triazole C-H peak appears as a singlet near δ 8.2 ppm.
-
Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 283.15 [M+H]+ for the free base, consistent with the molecular formula C9H14N4O2.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Reported Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 65–75 | 95 | Scalable, minimal byproducts |
| Direct Cyclization | 70–80 | 90 | Shorter reaction sequence |
| Patent Process | 85 | 98 | High crystallinity of final product |
The patent route achieves superior yield and purity due to stringent crystallization controls, though it requires specialized equipment for large-scale hydrogen chloride handling .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antifungal Activity
Overview
The compound belongs to the triazole class, which is well-known for its antifungal properties. Triazoles inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exhibiting fungicidal effects.
Case Studies
Recent studies have highlighted the antifungal efficacy of various triazole derivatives, including those similar to methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate. For instance, a review discussed the structure-activity relationship (SAR) of triazoles and their potent activity against pathogens such as Candida albicans and Aspergillus fumigatus . The findings indicated that modifications in the chemical structure could enhance antifungal potency significantly.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate | 0.25 | Excellent against A. fumigatus |
| Voriconazole | 0.5 | Reference drug |
| Fluconazole | 2.0 | Reference drug |
Anticancer Potential
Overview
Triazole derivatives have been explored for their anticancer properties due to their ability to modulate various biological pathways involved in tumor growth and proliferation.
Research Findings
A study focused on the design of 1,2,3-triazole derivatives revealed that certain compounds exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells . The mechanism often involves the inhibition of key enzymes related to cancer progression.
Inhibition of Drug Metabolism
Overview
Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate has been investigated for its role as a modulator of drug metabolism through its interaction with nuclear receptors such as PXR (Pregnane X Receptor).
Case Studies
In vitro studies demonstrated that specific triazole analogs could act as antagonists or inverse agonists of PXR, which plays a crucial role in regulating the expression of genes involved in drug metabolism . This property suggests potential applications in enhancing the efficacy of co-administered drugs by preventing their metabolic degradation.
Synthesis of Nucleoside Analogues
Overview
The compound serves as a precursor in synthesizing nucleoside analogues, which are vital in antiviral therapies.
Applications
Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate can be utilized in preparing compounds like Ribavirin and other nucleoside analogues that exhibit antiviral activity against various viral infections . These analogues are critical in treating conditions such as hepatitis and influenza.
Mechanism of Action
The mechanism of action of methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets. The piperidine and triazole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to inhibition of enzyme activity, alteration of signal transduction pathways, and changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be compared to three key classes of analogs: 1,2,4-triazole derivatives , tetrazole derivatives , and oxadiazole derivatives . Below is a detailed analysis supported by physicochemical data and research findings.
Structural and Functional Analogues
2.1.1 1,2,4-Triazole Derivatives
- Methyl 1H-1,2,4-triazole-5-carboxylate (CAS 4928-88-5): Structure: Lacks the piperidin-4-yl substituent but shares the methyl carboxylate group. Applications: Widely used as a precursor for synthesizing more complex triazole derivatives. For example, it reacts with chloromethylimidazopyridines to form intermediates for kinase inhibitors .
2.1.2 Tetrazole Derivatives
describes 1-(4’-substituted phenyl)-5-methyl-1H-tetrazoles , which share structural similarities (e.g., aromatic substituents and heterocyclic cores) but differ in ring chemistry:
| Compound Name | Substituent | Melting Point (°C) | Molecular Weight | Yield (%) |
|---|---|---|---|---|
| 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole | 4’-Cl | 148–150 | 211.65 | 84 |
| 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole | 4’-Br | 153–155 | 256.10 | 79 |
| Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride | Piperidin-4-yl, COOCH₃ | N/A | ~300 (estimated) | N/A |
- Key Differences: Tetrazoles exhibit higher thermal stability (e.g., melting points >140°C) compared to triazoles, which may decompose at lower temperatures due to ester group lability .
2.1.3 Oxadiazole Derivatives
- 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride :
- Structure : Replaces the triazole core with an oxadiazole ring but retains the piperidine substituent.
- Applications : Oxadiazoles are often used as bioisosteres for ester or amide groups, improving metabolic stability in drug candidates .
- Key Difference : The oxadiazole’s lower electron density compared to triazoles may reduce nucleophilic reactivity, impacting synthetic pathways .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 1H-1,2,4-Triazole-5-carboxylate | 1-(4’-Cl-phenyl)-5-methyltetrazole |
|---|---|---|---|
| Solubility | High (dihydrochloride salt) | Moderate (neutral ester) | Low (neutral tetrazole) |
| LogP (estimated) | ~1.5 | ~0.8 | ~2.1 |
| Hydrogen Bond Acceptors | 6 | 4 | 5 |
Biological Activity
Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, antifungal, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H14N4O2
- CAS Number : 2648938-84-3
- Molecular Weight : 198.24 g/mol
- Physical State : Solid at room temperature
The compound features a triazole ring, which is known for its pharmacological significance, particularly in antifungal and antimicrobial agents.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit notable antimicrobial properties. A study evaluating various triazole derivatives demonstrated that compounds similar to methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate showed effective inhibition against several pathogens. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 to 0.25 μg/mL for the most active derivatives .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Bactericidal |
| Methyl Triazole | Varies | Antifungal |
| Ciprofloxacin | 2.0 | Control (reference) |
Antifungal Activity
The antifungal potential of triazole compounds is well-documented. Methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole derivatives have been studied for their efficacy against various fungal strains. The structure-activity relationship (SAR) studies indicate that modifications to the triazole core can enhance antifungal activity significantly .
Case Study: Antifungal Efficacy
In a comparative study against Candida albicans and Cryptococcus neoformans, certain triazole derivatives exhibited MIC values as low as 0.0313 μg/mL, indicating outstanding antifungal activity compared to standard treatments like fluconazole .
Anticancer Activity
Emerging research suggests that triazole derivatives may possess anticancer properties as well. For instance, compounds with a similar structure have shown promising results in inhibiting tumor growth in cell lines associated with hepatocellular carcinoma (HCC). The mechanism involves inducing apoptosis through mitochondrial pathways .
Table 2: Anticancer Activity Findings
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| SL44 | 3.1 | Hepatocellular Carcinoma |
| Methyl Triazole | Not specified | Various cell lines |
The biological activity of methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole derivatives can be attributed to their ability to interfere with essential microbial and cancer cell processes:
- Antimicrobial Mechanism : Inhibition of DNA gyrase and dihydrofolate reductase (DHFR), crucial for bacterial proliferation.
- Antifungal Mechanism : Disruption of ergosterol synthesis in fungal cell membranes.
- Anticancer Mechanism : Induction of mitochondrial apoptosis pathways leading to cell death.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 1-(piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions combining piperidine and triazole precursors. A common approach includes:
- Step 1 : Condensation of piperidin-4-amine with a triazole carboxylate ester under basic conditions.
- Step 2 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in an anhydrous solvent (e.g., ethanol).
- Key Reagents : Sodium borohydride for reductions, hydrogen peroxide for oxidations, and HCl for salt formation .
- Validation : Purity is confirmed via HPLC (>98%) and structural integrity via -NMR (e.g., piperidine protons at δ 2.8–3.2 ppm, triazole protons at δ 8.1–8.3 ppm) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation of fine powder .
- First Aid : For skin contact, rinse immediately with water (≥15 min); for eye exposure, use saline solution followed by medical consultation.
- Storage : Room temperature in airtight containers with desiccants to prevent hygroscopic degradation .
Q. Which analytical techniques are critical for confirming purity and structure?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : -NMR and -NMR for functional group verification; FTIR for carbonyl (C=O stretch ~1700 cm) and triazole ring confirmation.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 263.1) .
Advanced Research Questions
Q. How can conflicting -NMR data between synthetic batches be resolved?
- Methodological Answer :
- Root Cause Analysis : Contradictions may arise from solvate formation (e.g., ethanol/water residues) or stereochemical impurities.
- Mitigation :
- Crystallography : Single-crystal XRD (using SHELX software) to resolve stereochemical ambiguities .
- Deuterated Solvent Screening : Compare NMR in DMSO-d vs. CDCl to identify solvent-induced shifts.
- 2D NMR : COSY and HSQC to map proton-carbon correlations and assign overlapping signals .
Q. What strategies improve reaction yield in multi-step synthesis?
- Methodological Answer :
- Optimization Levers :
- Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps to enhance piperidine ring formation efficiency.
- Temperature Control : Maintain <0°C during HCl salt precipitation to avoid byproduct formation.
- Workup : Liquid-liquid extraction (ethyl acetate/water) to remove unreacted amines .
- Data-Driven Tuning : Design of Experiments (DoE) to model the impact of pH, solvent polarity, and stoichiometry on yield .
Q. How do structural modifications to the triazole ring affect biological activity?
- Methodological Answer :
- Case Study : Compare this compound with analogs (e.g., ethyl ester or bromo-substituted triazoles):
- Bioactivity Assays : Antimicrobial testing (MIC against S. aureus); IC in cancer cell lines (e.g., MCF-7).
- SAR Trends : Electron-withdrawing groups (e.g., -Br) enhance antimicrobial potency but reduce solubility. Ethyl esters show prolonged half-life in metabolic stability assays .
- Computational Modeling : DFT calculations to correlate substituent electronegativity with receptor binding affinity (e.g., cannabinoid receptor analogs) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Source Evaluation : Confirm assay conditions (e.g., cell line passage number, serum concentration). For example, antifungal activity varies with inoculum size in C. albicans models .
- Meta-Analysis : Pool data from ≥3 independent studies; use Cohen’s d to quantify effect size heterogeneity.
- Mechanistic Studies : siRNA knockdown of target proteins (e.g., CYP450 enzymes) to identify metabolism-driven false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
